
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is a specialized organosilicon compound It features a silane core bonded to a tert-butyl group and a 3,4-dimethylphenyl group, with two fluorine atoms attached to the silicon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- typically involves the reaction of a suitable silane precursor with tert-butyl and 3,4-dimethylphenyl groups under controlled conditions. Common reagents used in the synthesis include chlorosilanes and fluorinating agents. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are used under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes or silanols.
Substitution: Various substituted silanes with different functional groups.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its role in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The tert-butyl and 3,4-dimethylphenyl groups contribute to its stability and specificity in targeting certain molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-
- Silane, (1,1-dimethylethyl)dimethoxymethyl-
Uniqueness
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
647842-14-6 |
|---|---|
Formule moléculaire |
C12H18F2Si |
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
tert-butyl-(3,4-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-9-6-7-11(8-10(9)2)15(13,14)12(3,4)5/h6-8H,1-5H3 |
Clé InChI |
GMQNZUUGYSCWDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[Si](C(C)(C)C)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




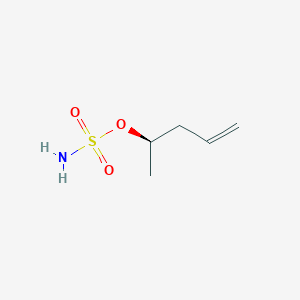
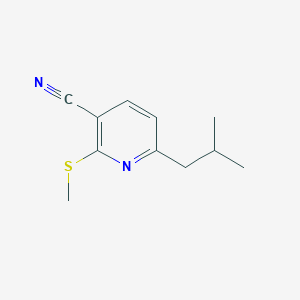


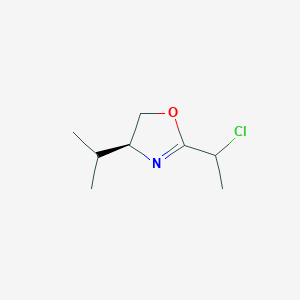
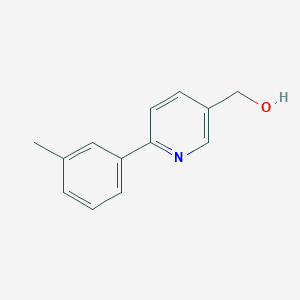
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
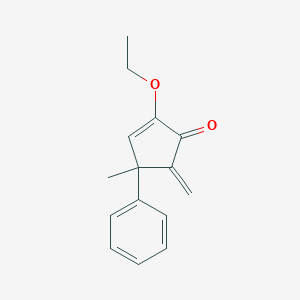
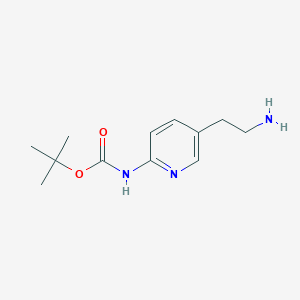
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
